molecular formula C13H12N6O2 B10911995 4-amino-N'-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B10911995
M. Wt: 284.27 g/mol
InChI Key: CRVCJBTZXIPJAO-FRKPEAEDSA-N
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Description

4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety, an oxadiazole ring, and a carbohydrazide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with an oxadiazole-carbohydrazide precursor. One common method includes the reaction of 1H-indole-3-carbaldehyde with 3-amino-1,2,5-oxadiazole-3-carbohydrazide under reflux conditions in ethanol. The reaction is catalyzed by an acid such as methanesulfonic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxadiazole derivatives, and hydrazine derivatives, each with potential biological activities .

Scientific Research Applications

4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific receptors, modulating their activity, while the oxadiazole ring can interact with enzymes, inhibiting their function. These interactions lead to the compound’s observed biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N’~3~-[(E)-1-(1H-INDOL-3-YL)ETHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of an indole moiety with an oxadiazole ring and a carbohydrazide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

4-amino-N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H12N6O2/c1-7(9-6-15-10-5-3-2-4-8(9)10)16-17-13(20)11-12(14)19-21-18-11/h2-6,15H,1H3,(H2,14,19)(H,17,20)/b16-7+

InChI Key

CRVCJBTZXIPJAO-FRKPEAEDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NON=C1N)/C2=CNC3=CC=CC=C32

Canonical SMILES

CC(=NNC(=O)C1=NON=C1N)C2=CNC3=CC=CC=C32

Origin of Product

United States

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